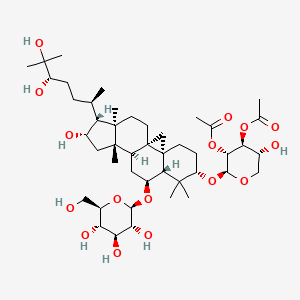

Agroastragaloside I

Description

Properties

IUPAC Name |

[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O16/c1-21(10-11-29(51)41(6,7)55)31-24(49)17-43(9)28-16-26(59-38-34(54)33(53)32(52)27(18-46)60-38)37-40(4,5)30(12-13-45(37)20-44(28,45)15-14-42(31,43)8)61-39-36(58-23(3)48)35(57-22(2)47)25(50)19-56-39/h21,24-39,46,49-55H,10-20H2,1-9H3/t21-,24+,25-,26+,27-,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,39+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWCDHXEDOSWFH-YAQXNABZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)OC(=O)C)OC(=O)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)OC(=O)C)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Agroastragaloside I: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agroastragaloside I is a cycloartane-type triterpenoid saponin isolated from various species of the Astragalus genus, a plant with a long history of use in traditional medicine. While much of the research on Astragalus saponins has focused on Astragaloside IV, this compound is emerging as a compound of interest with distinct biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and current understanding of the biological effects of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Discovery of this compound

This compound was first reported in 1994 by Hirotani and his team. They successfully isolated and identified this novel saponin from the hairy root cultures of Astragalus membranaceus.[1] Their work laid the foundation for future investigations into the chemical diversity and pharmacological potential of astragalosides beyond the more commonly studied constituents.

Isolation and Purification of this compound

The isolation of this compound from Astragalus plant material or in vitro cultures involves a multi-step process designed to separate it from a complex mixture of other saponins, polysaccharides, flavonoids, and other secondary metabolites. The general workflow involves extraction, preliminary purification to enrich the saponin fraction, followed by fine purification using various chromatographic techniques.

Experimental Workflow for Isolation and Purification

Detailed Experimental Protocols

1. Extraction

-

Objective: To extract total saponins, including this compound, from the plant material.

-

Method 1: Hot Water Reflux Extraction

-

Air-dried and powdered roots of Astragalus (1 kg) are refluxed with distilled water (10 L) for 2 hours.

-

The extraction is repeated twice.

-

The aqueous extracts are combined and filtered.

-

The filtrate is concentrated under reduced pressure to obtain a crude extract.

-

-

Method 2: Methanol Extraction

2. Preliminary Purification: Enrichment of Total Saponins

-

Objective: To remove polysaccharides and other impurities to obtain an enriched saponin fraction.

-

Protocol: Ethanol Precipitation and Macroporous Resin Chromatography

-

The concentrated aqueous crude extract is subjected to ethanol precipitation by adding ethanol to a final concentration of 70-80% to precipitate polysaccharides.

-

The mixture is allowed to stand, and the supernatant containing the saponins is collected after centrifugation or filtration.

-

The supernatant is concentrated and then applied to a pre-treated macroporous resin column (e.g., AB-8).

-

The column is first washed with deionized water to remove sugars and other polar compounds.

-

The saponin fraction is then eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target saponins.

-

The saponin-rich fractions are combined and concentrated.

-

3. Fine Purification: Isolation of this compound

-

Objective: To isolate pure this compound from the enriched saponin fraction.

-

Protocol 1: Silica Gel Column Chromatography

-

The enriched saponin fraction is subjected to silica gel column chromatography.

-

A solvent system of chloroform-methanol-water in varying ratios (e.g., 8:2:0.2 to 6:4:0.5 v/v/v) is commonly used as the mobile phase.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing compounds with similar Rf values to a standard of this compound are pooled and concentrated.

-

-

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The partially purified fraction from silica gel chromatography is further purified by preparative HPLC.

-

A reversed-phase C18 column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile and water or methanol and water.

-

The elution is monitored by a UV detector.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

-

Quantitative Data

The content of this compound can vary depending on the Astragalus species, the part of the plant used, and the cultivation method. In vitro cultures have shown potential for the production of astragalosides.

| Source | Astragaloside I Content (mg/g DW) | Astragaloside II Content (mg/g DW) | Astragaloside IV Content (mg/g DW) | Reference |

| In vitro A. aitosensis callus cultures | 0.06 | 0.10 | - | [3] |

| In vitro A. aitosensis shoot cultures | - | - | - | [3] |

| In vitro A. aitosensis root cultures | - | - | - | [3] |

| Native A. aitosensis roots | Not detected | Not detected | - | [3] |

| In vitro A. membranaceus hairy roots | - | - | Higher than native roots | [3] |

Biological Activity and Signaling Pathways

Research on the specific biological activities and signaling pathways of this compound is still in its early stages, with most studies focusing on the more abundant Astragaloside IV. However, preliminary evidence suggests that this compound possesses immunostimulatory properties.

Immunostimulatory Effects

An in vitro study on human monocytic THP-1 cells demonstrated that this compound can enhance the production of pro-inflammatory cytokines.

| Treatment | IL-1β mRNA Expression | TNF-α mRNA Expression | Cell Line | Reference |

| Control | Baseline | Baseline | THP-1 | [1] |

| LPS (10 µg/ml) | Increased | Increased | THP-1 | [1] |

| This compound (200 µg/ml) | Increased | Increased | THP-1 | [1] |

These findings suggest that this compound may play a role in modulating the innate immune response by stimulating cytokine production in monocytes.[1]

Potential Signaling Pathway Involvement

The production of IL-1β and TNF-α is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for this compound's interaction with these pathways is limited, its ability to induce these cytokines suggests a potential modulatory role.

Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound. Investigating its effects on the phosphorylation of key signaling proteins such as IκBα, p65, ERK, JNK, and p38 would provide a clearer understanding of its mechanism of action.

Conclusion and Future Directions

This compound represents a promising, yet understudied, bioactive compound from the Astragalus genus. This guide has provided a comprehensive overview of its discovery and the methodologies for its isolation and purification, supported by quantitative data where available. The preliminary evidence of its immunostimulatory activity warrants further investigation into its specific molecular mechanisms and signaling pathways. Future research should focus on:

-

Developing and optimizing specific, high-yield isolation protocols for this compound.

-

Conducting comprehensive in vitro and in vivo studies to characterize its pharmacological profile.

-

Elucidating the precise signaling pathways modulated by this compound, including its effects on NF-κB, MAPK, and other relevant pathways.

-

Evaluating its therapeutic potential for conditions where immune modulation is beneficial.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new natural product-based medicines.

References

An In-depth Technical Guide to Agroastragaloside I: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agroastragaloside I is a significant cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, most notably Astragalus membranaceus and Astragalus mongholicus. These plants have a long history of use in traditional medicine, and their bioactive constituents, including this compound, are of increasing interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and analytical methodologies for this compound. It also explores its biological activities and the signaling pathways it may modulate, based on current research on related astragalosides.

Chemical Structure and Stereochemistry

This compound possesses a complex pentacyclic cycloartane skeleton, which is characteristic of many bioactive saponins found in Astragalus species. The molecule is glycosylated, further contributing to its structural complexity and likely its biological activity.

1.1. Systematic Name and Molecular Identifiers

The precise chemical structure and stereochemistry of this compound are defined by its IUPAC name and other chemical identifiers.

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate[1] |

| Molecular Formula | C₄₅H₇₄O₁₆[1] |

| SMILES | C--INVALID-LINK--(C)O)O">C@H[C@H]1--INVALID-LINK--CC--INVALID-LINK--C)O[C@H]6--INVALID-LINK--CO)O)O)O)O[C@H]7--INVALID-LINK--O)O--INVALID-LINK--C)OC(=O)C)C)C">C@HC)C |

| InChI | InChI=1S/C45H74O16/c1-21(10-11-29(51)41(6,7)55)31-24(49)17-43(9)28-16-26(59-38-34(54)33(53)32(52)27(18-46)60-38)37-40(4,5)30(12-13-45(37)20-44(28,45)15-14-42(31,43)8)61-39-36(58-23(3)48)35(57-22(2)47)25(50)19-56-39/h21,24-39,46,49-55H,10-20H2,1-9H3/t21-,24+,25-,26+,27-,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,39+,42-,43+,44+,45-/m1/s1 |

1.2. 2D Chemical Structure

(Note: A detailed 2D chemical structure image would be inserted here, generated using appropriate chemical drawing software.)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Weight | 871.1 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 8 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 16 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

| Exact Mass | 870.49768627 Da | PubChem[1] |

| Monoisotopic Mass | 870.49768627 Da | PubChem[1] |

| Topological Polar Surface Area | 251 Ų | PubChem[1] |

| Heavy Atom Count | 61 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 1630 | PubChem[1] |

Experimental Protocols

3.1. General Workflow for Isolation and Purification

3.2. Detailed Methodologies

3.2.1. Extraction

-

Plant Material: Dried and powdered roots of Astragalus membranaceus or Astragalus mongholicus.

-

Solvent: 70-95% ethanol or methanol.

-

Procedure: The powdered root material is extracted with the solvent at room temperature or under reflux for a specified period (e.g., 2-3 hours), and the process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

3.2.2. Preliminary Purification: Macroporous Adsorption Resin Chromatography

-

Resin: A suitable macroporous adsorption resin (e.g., DA-201) is packed into a column.

-

Loading: The crude extract is dissolved in water and loaded onto the pre-equilibrated column.

-

Washing: The column is washed with water to remove sugars and other highly polar impurities.

-

Elution: The saponins are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

3.2.3. Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: UV detection at a suitable wavelength (e.g., 203 nm) is used to monitor the elution of compounds.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the purified compound.

3.3. Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic methods.

3.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in elucidating the structure of the aglycone and the sugar moieties.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to provide detailed structural information.

-

¹H NMR: Provides information on the number, type, and connectivity of protons in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for determining the connectivity of different structural fragments and the positions of glycosidic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, studies on total astragalosides and the major component, Astragaloside IV, have demonstrated a wide range of biological activities, including anti-inflammatory and immunomodulatory effects. It is plausible that this compound contributes to these activities. The primary signaling pathways implicated in the action of astragalosides include the NF-κB, TLR4, and PI3K/Akt pathways.

4.1. Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of astragalosides are often attributed to the inhibition of the NF-κB signaling pathway.

Disclaimer: This proposed signaling pathway is based on the known activities of other astragalosides, such as Astragaloside IV. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties, along with a generalized framework for its isolation, purification, and structural characterization. While direct evidence for its specific biological activities and mechanisms of action is still emerging, the known effects of related astragalosides suggest that this compound is a promising candidate for drug discovery and development, particularly in the areas of inflammation and immunology. Further research is warranted to fully elucidate its therapeutic potential.

References

The intricate Pathway of Cycloartane Saponin Biosynthesis: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Cycloartane saponins, a class of tetracyclic triterpenoids, are a diverse group of specialized metabolites found in a variety of plant species, including notable medicinal herbs such as Astragalus membranaceus, Centella asiatica, and Actaea racemosa (formerly Cimicifuga racemosa). These compounds exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of cycloartane saponins, from the initial precursor molecules to the final glycosylated structures. It details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and visualizes the complex molecular processes.

Introduction

The biosynthesis of cycloartane saponins is a multi-step process that begins with the ubiquitous isoprenoid pathway. The formation of the characteristic cycloartane skeleton is a pivotal step, distinguishing this class of compounds from other triterpenoids. Subsequent modifications, primarily through oxidation and glycosylation, lead to the vast structural diversity observed in nature. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of desirable saponins.

The Core Biosynthetic Pathway

The biosynthesis of cycloartane saponins can be broadly divided into three main stages: the formation of the C30 precursor 2,3-oxidosqualene, the cyclization to the cycloartane skeleton, and the subsequent modifications of this scaffold.

Formation of 2,3-Oxidosqualene

The pathway commences with acetyl-CoA, which is converted to the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in the cytosol.[1][2] Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are then joined head-to-head by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[3] Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form (3S)-2,3-oxidosqualene, the common precursor for all triterpenoids.[3]

Cyclization to the Cycloartane Skeleton

The crucial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). In the case of cycloartane saponin biosynthesis, the key enzyme is cycloartenol synthase (CAS).[2][4] This enzyme directs the intricate series of cyclizations and rearrangements of 2,3-oxidosqualene to produce cycloartenol, the first cyclic precursor with the characteristic 9,19-cyclopropane ring that defines the cycloartane skeleton.[2][4]

Tailoring of the Cycloartane Scaffold

Following the formation of cycloartenol, a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), generate the vast array of cycloartane saponins.

-

Oxidation by Cytochrome P450s: CYP450s introduce hydroxyl groups and other functionalities at various positions on the cycloartane backbone. These modifications are critical for the subsequent glycosylation steps and contribute significantly to the biological activity of the final saponin.[5] For example, in Astragalus membranaceus, specific CYP450s are responsible for hydroxylations at the C-3, C-6, C-16, C-24, and C-25 positions of the cycloartane skeleton to produce various aglycones, such as cycloastragenol.

-

Glycosylation by UDP-Glycosyltransferases: UGTs catalyze the attachment of sugar moieties from an activated sugar donor, typically a UDP-sugar, to the hydroxyl groups on the aglycone.[3][6] This glycosylation process increases the water solubility of the saponins and is often essential for their biological activity. The number, type, and linkage of the sugar units contribute to the immense diversity of cycloartane saponins.[3][6]

Quantitative Data

The following tables summarize available quantitative data related to the biosynthesis of cycloartane saponins. It is important to note that kinetic data for many specific enzymes in this pathway are still limited in the literature.

Table 1: Concentration of Cycloartane Saponins in Astragalus Species

| Compound | Plant Species | Tissue | Concentration (mg/g DW) | Reference |

| Astragaloside I | A. thracicus (in vitro roots) | Roots | 1.50 | [1] |

| Astragaloside II | A. thracicus (in vitro roots) | Roots | 1.01 | [1] |

| Astragaloside IV | A. thracicus (in vitro roots) | Roots | 0.91 | [1] |

| Astragaloside I | A. membranaceus (native roots) | Roots | 0.23 | [1] |

| Astragaloside II | A. membranaceus (native roots) | Roots | 0.18 | [1] |

| Astragaloside IV | A. membranaceus (native roots) | Roots | 0.05 | [1] |

Table 2: Kinetic Parameters of a UDP-Glycosyltransferase from Barbarea vulgaris

| Enzyme | Acceptor Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| UGT73C11 | Oleanolic acid | 1.5 ± 0.2 | 11.2 ± 0.3 | [6] |

| UGT73C11 | Hederagenin | 2.1 ± 0.3 | 10.8 ± 0.4 | [6] |

Note: While not a cycloartane-specific UGT, this data provides an example of typical kinetic parameters for saponin-modifying UGTs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cycloartane saponin biosynthesis.

In Vitro Assay for Cycloartenol Synthase (CAS)

This protocol is adapted from the functional characterization of AmCAS1 from Astragalus membranaceus.[1]

1. Heterologous Expression:

- The full-length cDNA of the candidate CAS gene is cloned into a yeast expression vector (e.g., pESC-His).

- The recombinant plasmid is transformed into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

- Yeast cultures are grown and protein expression is induced with galactose.

2. Microsome Preparation:

- Yeast cells are harvested by centrifugation.

- Cells are resuspended in an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing sucrose, EDTA, and DTT) and lysed.

- The microsomal fraction is isolated by differential centrifugation.

3. Enzyme Reaction:

- The microsomal fraction is incubated with the substrate, 2,3-oxidosqualene, in the presence of a detergent (e.g., Triton X-100) at 30°C for 12 hours.

- The reaction is stopped by the addition of KOH and ethanol, followed by sonication.

4. Product Extraction and Analysis:

- The reaction mixture is extracted with n-hexane.

- The organic layer is evaporated to dryness and the residue is dissolved in n-hexane.

- The product, cycloartenol, is identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Assay for UDP-Glycosyltransferase (UGT) Activity

This protocol describes a general method for assaying UGT activity.

1. Recombinant Enzyme Production:

- The candidate UGT gene is cloned into an E. coli expression vector (e.g., pET vectors).

- The recombinant protein is expressed in a suitable E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

- The purified UGT enzyme is incubated with the acceptor substrate (a cycloartane aglycone) and the sugar donor (e.g., UDP-glucose) in a suitable reaction buffer (e.g., Tris-HCl, pH 7.5) at a specific temperature (e.g., 30°C).

- The reaction is terminated by adding an organic solvent (e.g., methanol or acetonitrile).

3. Product Analysis:

- The reaction mixture is centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to identify and quantify the glycosylated product.

Protocol for UHPLC-MS/MS Quantification of Cycloartane Saponins

This protocol provides a general framework for the quantitative analysis of cycloartane saponins in plant extracts.

1. Sample Preparation:

- Plant material is dried and ground to a fine powder.

- The powdered material is extracted with a suitable solvent (e.g., methanol or ethanol) using methods such as sonication or reflux.

- The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the saponin fraction.

2. UHPLC Separation:

- An aliquot of the prepared extract is injected into a UHPLC system equipped with a C18 column.

- A gradient elution program is used with a mobile phase typically consisting of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

3. MS/MS Detection:

- The eluent from the UHPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions are monitored for each target saponin and an internal standard.

4. Quantification:

- A calibration curve is generated using authentic standards of the cycloartane saponins of interest.

- The concentration of the saponins in the sample is determined by comparing the peak areas of the analytes to the calibration curve.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Cycloartane Saponins

Caption: Overview of the cycloartane saponin biosynthetic pathway.

Experimental Workflow for UGT Characterization

Caption: Workflow for the functional characterization of UGTs.

Jasmonate and Salicylate Signaling in Triterpenoid Saponin Biosynthesis

Caption: Regulation of saponin biosynthesis by phytohormones.

Conclusion

The biosynthesis of cycloartane saponins is a complex and highly regulated process involving a suite of specialized enzymes. While the core pathway has been elucidated, significant research is still needed to fully characterize the specific tailoring enzymes, particularly the vast families of CYP450s and UGTs, in different plant species. Further investigation into the regulatory networks, including the role of transcription factors and signaling molecules, will be crucial for developing effective strategies for the enhanced production of these valuable bioactive compounds. This guide provides a foundational understanding and practical methodologies to aid researchers in advancing this exciting field of study.

References

- 1. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloartenol synthase - Wikipedia [en.wikipedia.org]

- 5. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Agroastragaloside I: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agroastragaloside I is a prominent cycloartane-type triterpenoid saponin isolated from the roots of various Astragalus species, plants with a long history of use in traditional medicine. As a key bioactive constituent, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. While experimental data for some properties are limited, the following tables summarize the currently available information.

Table 1: General and Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₅H₇₄O₁₆ | --INVALID-LINK-- |

| Molecular Weight | 871.06 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| XLogP3 | 2.6 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 7 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 16 | --INVALID-LINK--[2] |

| Rotatable Bond Count | 9 | --INVALID-LINK--[2] |

| Exact Mass | 870.49768627 | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 251 Ų | --INVALID-LINK--[2] |

Table 2: Experimentally Determined Physical Properties of this compound

| Property | Value | Source/Notes |

| Melting Point | 246-250 °C | Data for Astragaloside I, which may be used interchangeably in some contexts.[3] Specific experimental data for this compound is limited. |

| Solubility | Soluble in Methanol (Slightly), Pyridine (Slightly).[3] Soluble in DMSO.[4] | Quantitative solubility data in a range of solvents is not readily available. Generally, astragalosides have poor water solubility. |

Experimental Protocols

Isolation and Purification of this compound from Astragalus membranaceus

The following is a generalized protocol for the isolation and purification of this compound. Specific parameters may require optimization based on the starting material and available equipment.

-

Extraction: Powdered dried roots of Astragalus membranaceus are extracted with an appropriate solvent, typically 70% ethanol, using methods such as reflux or ultrasonication to enhance extraction efficiency.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with this compound is further purified using column chromatography. Common stationary phases include silica gel or macroporous adsorption resins.

-

Gradient Elution: A gradient elution system, for instance, a chloroform-methanol mixture with increasing methanol concentration, is employed to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Crystallization: The purified fractions are combined, concentrated, and subjected to crystallization or recrystallization to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

The following provides a general HPLC method for the quantitative analysis of this compound.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with acetonitrile and water is typically employed. The gradient program should be optimized for the specific separation.

-

Detection: Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) is often preferred. If a UV detector is used, detection is typically performed at a low wavelength (e.g., 203-210 nm).

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard curve prepared with a reference standard of known concentration.

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with research primarily focusing on its role in osteogenesis and its anti-inflammatory potential.

Role in Osteoblast Differentiation via the Wnt/β-catenin Signaling Pathway

Studies have demonstrated that this compound can stimulate the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway.

Activation of the Wnt/β-catenin pathway by this compound leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to promote the expression of target genes involved in osteogenesis, such as Runt-related transcription factor 2 (Runx2) and alkaline phosphatase (ALP).

Potential Involvement in Akt/mTOR and NF-κB Signaling Pathways

While direct and extensive evidence for this compound is still emerging, studies on closely related astragalosides, particularly Astragaloside IV, and crude extracts of Astragalus suggest potential roles in modulating the Akt/mTOR and NF-κB signaling pathways. These pathways are critical in regulating cellular processes such as cell growth, proliferation, inflammation, and apoptosis.

Akt/mTOR Pathway: This pathway is a key regulator of cell survival and metabolism. It is hypothesized that this compound may influence the phosphorylation status of Akt and its downstream target, the mammalian target of rapamycin (mTOR).

NF-κB Pathway: The NF-κB signaling cascade is a central mediator of the inflammatory response. It is plausible that this compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB, potentially by preventing the degradation of its inhibitor, IκBα.

Further research is required to fully elucidate the specific mechanisms by which this compound interacts with these pathways.

Conclusion

This compound is a bioactive compound with significant potential, particularly in the field of bone health. This guide has provided a detailed overview of its physical and chemical properties, along with standardized protocols for its isolation and analysis. The elucidation of its role in the Wnt/β-catenin signaling pathway provides a solid foundation for further investigation into its therapeutic applications. Future research should focus on obtaining more comprehensive experimental data for its physical properties, refining purification protocols, and conducting in-depth studies to confirm its effects on other key signaling pathways, such as Akt/mTOR and NF-κB. Such efforts will be crucial for the successful development of this compound as a therapeutic agent.

References

- 1. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

Agroastragaloside I: A Technical Guide to its Pharmacological Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agroastragaloside I is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, such as Astragalus membranaceus and Astragalus mongholicus.[1] It is one of several structurally related saponins, collectively known as astragalosides, which are considered to be the principal active components responsible for the therapeutic properties of this traditional medicinal herb.[2] While much of the research has focused on the more abundant Astragaloside IV, this compound is also a subject of scientific investigation for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects and potential therapeutic uses of this compound, with a focus on its mechanisms of action, supported by available experimental data. Due to the limited specific research on this compound, data from studies on closely related astragalosides, particularly Astragaloside IV, are included for comparative and contextual purposes, with the specific compound under investigation clearly indicated.

This compound is structurally distinct from other astragalosides, which contributes to its unique bioactivity. The chemical structure of this compound is presented below.

Chemical Structure of this compound

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Agroastragaloside I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Agroastragaloside I, a cycloartane-type saponin found in various Astragalus species. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and structural elucidation of this and related compounds.

Core Fragmentation Data of this compound

The fragmentation of this compound, as with other saponins, is characterized by the sequential loss of its sugar moieties. The primary ionization and subsequent fragmentation provide a unique fingerprint for its identification. The data presented below was obtained through Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF-MS/MS).

| Parameter | Value | Source |

| Precursor Ion [M-H]⁻ (m/z) | 811.4645 | [1][2] |

| Molecular Formula | C₄₁H₆₈O₁₅ | Inferred |

| Major Fragment Ion 1 (m/z) | 649.4098 | [1][2] |

| Neutral Loss 1 | 162.0547 (Hexose) | Inferred |

| Major Fragment Ion 2 (m/z) | 487.3551 | [1][2] |

| Neutral Loss 2 | 162.0547 (Hexose) | Inferred |

| Aglycone Fragment (m/z) | Not explicitly stated |

Experimental Protocols

The data summarized above was generated using a standardized and robust analytical methodology. The following protocol is a representative example for the analysis of this compound.

2.1. Sample Preparation

Powdered plant material from Astragalus mongholicus or Astragalus membranaceus is extracted with a suitable solvent, typically 70% methanol or ethanol, using ultrasonication or reflux extraction. The resulting extract is then filtered and diluted for direct injection into the LC-MS system.

2.2. Liquid Chromatography

-

System: Waters ACQUITY UPLC I-Class System

-

Column: Waters ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to a high percentage of B over a period of 20-30 minutes to ensure the separation of a wide range of metabolites.

-

Flow Rate: 0.3-0.4 mL/min

-

Column Temperature: 35-40 °C

-

Injection Volume: 2-5 µL

2.3. Mass Spectrometry

-

System: Waters Xevo G2-XS Q-TOF Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

-

Capillary Voltage: 2.5 - 3.0 kV

-

Cone Voltage: 30 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 400 - 450 °C

-

Desolvation Gas Flow: 800 - 900 L/hr

-

MS Scan Range: m/z 100 - 1500

-

MS/MS Analysis: Collision-induced dissociation (CID) with a collision energy ramp to obtain fragment ion spectra.

Visualized Fragmentation Pathway

The fragmentation of this compound is a stepwise process initiated by the loss of its sugar residues. The following diagram illustrates this proposed fragmentation pathway.

Caption: Proposed fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. For more detailed structural elucidation, it is recommended to combine this data with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The provided experimental protocols can be adapted and optimized for specific instrumentation and research questions.

References

The Architectural Blueprint of a Potential Therapeutic: An In-depth Technical Guide to the Molecular Modeling of Agroastragaloside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agroastragaloside I, a significant saponin isolated from Astragalus species, holds considerable promise in drug discovery due to its potential therapeutic activities. In the absence of a publicly available crystal structure, computational molecular modeling serves as a critical tool to elucidate its structure-function relationships and interaction with biological targets. This technical guide provides a comprehensive overview of the methodologies employed in the molecular modeling of this compound and its closely related analogs, such as Astragaloside IV. It details experimental protocols for molecular docking and molecular dynamics simulations and explores its interaction with key signaling pathways, offering a foundational resource for researchers in the field.

Introduction

This compound is a cycloartane-type triterpenoid saponin that has garnered interest for its potential pharmacological effects. Understanding its three-dimensional structure and how it interacts with biological macromolecules is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. While X-ray crystallographic data for this compound is not currently available in public databases, a wealth of information can be derived from computational approaches. This guide will focus on the in-silico techniques used to model this compound and its interactions, drawing parallels from studies on structurally similar and well-researched astragalosides.

Molecular Modeling Methodologies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For compounds like this compound, where experimental structural data is lacking, homology modeling of target proteins and subsequent molecular docking and dynamics simulations of the ligand are the primary tools for investigation.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential binding modes and affinities of a ligand to a protein's active site.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Convert the 2D structure to a 3D structure using software like Avogadro or Chem3D.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a PDBQT format, which includes atomic charges and atom types.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the protein structure using software like PyMOL or Chimera.

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein using AutoDock Tools.

-

Define the grid box, which specifies the search space for the docking simulation, encompassing the active site of the protein.

-

-

Docking Simulation:

-

Perform the docking calculation using AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.

-

Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[1]

-

-

Analysis of Results:

-

Analyze the output files, which contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring poses using PyMOL or LigPlot+ to identify key interactions like hydrogen bonds and hydrophobic contacts.[2]

-

Table 1: Representative Molecular Docking Data for Astragaloside IV with Various Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (via Hydrogen Bonds) | Reference |

| p53 | - | -6.6 | ARG-37 | [3] |

| SLC7A11 | - | -9.2 | ASN-382, SER-318 | [3] |

| GPX4 | - | -7.3 | SER-45, HIS-141, ARG-32 | [3] |

| IL-10 | - | - | GLN 41, VAL 162 (Chain B), GLN 39 (Chain A) | [4] |

| TNF | - | - | ALA 156 (Chain D) | [4] |

| PIK3CA | 8EXL | - | - | [1] |

Note: This table presents data for Astragaloside IV as a proxy due to the lack of specific data for this compound.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows for the study of the dynamic behavior of a protein-ligand complex over time, providing insights into its stability and conformational changes.

Experimental Protocol: Molecular Dynamics Simulation using AMBER

-

System Preparation:

-

Use the best-scoring pose from the molecular docking as the starting structure for the MD simulation.

-

Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counterions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes. This typically involves a combination of steepest descent and conjugate gradient methods.[5][6]

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.[6]

-

Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches a stable density.[6]

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Radius of Gyration (Rg): To evaluate the compactness of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.

-

-

Table 2: Typical Parameters for Molecular Dynamics Simulations of Astragalosides

| Parameter | Value | Reference |

| Simulation Software | AMBER 18 | [1][6] |

| Force Field | MMFF94 (for ligand) | [1] |

| Water Model | TIP3P | - |

| Ensemble | NVT, NPT | [5][6] |

| Temperature | 298.15 K / 300 K | [1][5] |

| Pressure | 1 bar | [5] |

| Simulation Time | 50 - 100 ns | [1][5] |

| Long-range Electrostatics | Particle Mesh Ewald (PME) | [1] |

| Hydrogen Bond Constraint | SHAKE algorithm | [1] |

Signaling Pathway Analysis

Molecular modeling studies often aim to understand how a compound modulates specific signaling pathways implicated in disease. For astragalosides, the PI3K/Akt and HIF-1α pathways are of significant interest.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Studies on Astragaloside IV have shown that it can modulate this pathway, for instance by inhibiting the PI3K/Akt/mTOR signaling in liver cirrhosis models.[7]

Caption: PI3K/Akt signaling pathway and potential modulation by this compound.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a pivotal role in the cellular response to low oxygen conditions (hypoxia). Astragaloside IV has been shown to stimulate HIF-1α accumulation and promote angiogenesis through the PI3K/Akt pathway.[8] It has also been implicated in activating the JAK2/STAT3 pathway, which in turn upregulates HIF-1α.[9][10]

Caption: HIF-1α signaling pathway and its regulation by this compound via upstream pathways.

Experimental Workflow for Molecular Modeling

The process of molecular modeling in drug discovery follows a structured workflow, from initial target identification to the analysis of complex simulations.

Caption: A generalized workflow for the molecular modeling of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, molecular modeling provides a powerful and indispensable framework for investigating its potential therapeutic properties. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can gain significant insights into its binding modes with various biological targets and its influence on critical signaling pathways. The methodologies and data presented in this guide, drawn from studies on closely related astragalosides, offer a robust starting point for future in-silico research on this compound, ultimately accelerating its journey from a promising natural product to a potential clinical candidate.

References

- 1. Integrative analysis of the therapeutic mechanisms of Astragaloside IV in idiopathic pulmonary fibrosis via network pharmacology and molecular validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of the binding mechanism of astragaloside IV derivative with human serum albumin and its cardiotoxicity in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Astragaloside IV combating liver cirrhosis through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astragaloside IV stimulates angiogenesis and increases hypoxia-inducible factor-1α accumulation via phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Astragaloside IV protects cardiomyocytes against hypoxia injury via HIF-1α and the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astragaloside IV protects cardiomyocytes against hypoxia injury via HIF-1α and the JAK2/STAT3 pathway - Li - Annals of Translational Medicine [atm.amegroups.org]

Investigating the natural occurrence of Agroastragaloside I in different plant species

An In-depth Examination of the Distribution, Quantification, and Biosynthesis of a Promising Bioactive Saponin

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of Agroastragaloside I, a cycloartane-type triterpenoid saponin of significant interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the plant species known to produce this compound, quantitative data on its accumulation, established experimental protocols for its analysis, and an overview of its biosynthetic pathway.

Natural Occurrence of this compound

This compound has been predominantly identified and isolated from species within the Astragalus genus, a large and diverse group in the legume family (Fabaceae). The primary plant sources of this compound are:

-

Astragalus membranaceus (Fisch.) Bge.: Also known as Huangqi, this plant is a cornerstone of traditional Chinese medicine. Research indicates that A. membranaceus is a significant source of this compound.[1][2]

-

Astragalus mongholicus Bunge: A closely related species to A. membranaceus, A. mongholicus also produces this compound, although some studies suggest that its concentration may be comparatively lower than in A. membranaceus.[1][2]

-

Astragalus aitosensis : In vitro studies on the root cultures of this endemic Bulgarian species have also demonstrated the production of astragalosides, including astragaloside I.[3]

Current scientific literature has not extensively reported the natural occurrence of this compound in plant families outside of Fabaceae. Within the Astragalus genus, the concentration of this compound can vary depending on the specific plant part, with the periderm (outermost layer) and cortex of the root showing higher concentrations than the xylem (the woody inner part).[4][5]

Quantitative Analysis of this compound

The concentration of this compound in its natural sources is a critical factor for research and potential commercial extraction. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Astragalus membranaceus | Root | Significantly higher than in A. mongholicus | [1] |

| Astragalus membranaceus | Root (unspecified) | - | [6] |

| Astragalus membranaceus | Periderm of root | Highest concentration | [4][5] |

| Astragalus membranaceus | Cortex of root | High concentration | [4][5] |

| Astragalus membranaceus | Xylem of root | Lower concentration | [4][5] |

| Astragalus mongholicus | Root | Lower than in A. membranaceus | [1] |

| Astragalus aitosensis | In vitro root culture | 70 ng/mg Dry Weight (control) | [3] |

| Astragalus aitosensis | In vitro root culture (elicited with MeJA) | 118 ng/mg Dry Weight | [3] |

Experimental Protocols

Accurate quantification and analysis of this compound rely on robust experimental procedures. Below are detailed methodologies for extraction and quantification.

Extraction of Astragalosides from Plant Material

This protocol outlines a common method for the extraction of astragalosides, including this compound, from dried Astragalus root.

Experimental Workflow for Extraction

Caption: Workflow for the extraction of astragalosides.

Methodology:

-

Sample Preparation: Air-dried roots of Astragalus species are pulverized into a fine powder.

-

Extraction: The powdered material is subjected to extraction with a solvent, typically 70% ethanol, using methods such as maceration, reflux, or ultrasonic-assisted extraction. A solid-to-liquid ratio of 1:10 (g/mL) is commonly employed.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is often further purified using column chromatography, frequently with macroporous resins, to enrich the saponin fraction.

-

Elution and Final Product: The astragalosides are eluted from the column using a gradient of ethanol. The eluate is collected, concentrated, and dried to obtain a purified astragaloside extract containing this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the precise quantification of this compound.

Logical Flow for HPLC Quantification

Caption: Logical flow for HPLC-based quantification.

Methodology:

-

Standard Preparation: A stock solution of purified this compound standard is prepared in methanol and serially diluted to create a series of calibration standards.

-

Sample Preparation: The dried astragaloside extract is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed, commonly using a mixture of acetonitrile and water.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection can be performed using a Diode Array Detector (DAD) at a wavelength of approximately 203 nm or an Evaporative Light Scattering Detector (ELSD).

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standards to determine its concentration.

Biosynthetic Pathway of this compound

This compound is a cycloartane-type saponin, and its biosynthesis follows the general pathway of triterpenoid synthesis in plants, originating from the isoprenoid pathway. The key steps involve the cyclization of 2,3-oxidosqualene to form the cycloartane skeleton, followed by a series of modifications, primarily glycosylations.

The biosynthesis of astragalosides begins with the precursor cycloastragenol.[7] The vast structural diversity of astragalosides arises from the action of various UDP-glycosyltransferases (UGTs), which attach different sugar moieties at specific positions on the cycloastragenol aglycone.[8][9][10][11][12] While the complete enzymatic cascade leading specifically to this compound is still under active investigation, the general pathway provides a framework for understanding its formation.

Simplified Biosynthetic Pathway of Astragalosides

Caption: Simplified biosynthetic pathway of astragalosides.

The key enzymes in this pathway include squalene synthase, squalene epoxidase, cycloartenol synthase, and a variety of cytochrome P450 monooxygenases (P450s) and UGTs that perform the subsequent modifications. The specific UGTs responsible for the attachment of the glucose and xylose moieties at the C-3, C-6, and C-25 positions of the cycloastragenol backbone are crucial for the synthesis of the diverse range of astragalosides, including this compound.[7][8]

This technical guide serves as a foundational resource for researchers investigating this compound. The provided data and protocols are intended to facilitate further exploration of this compound's therapeutic potential and to support the development of standardized analytical methods.

References

- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 2. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Biotechnological Production and Metabolic Regulation of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and protein engineering of glycosyltransferases for the biosynthesis of diverse hepatoprotective cycloartane‐type saponins in Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]

- 12. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Agroastragaloside I: A Technical Guide on its Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agroastragaloside I is a prominent cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bge. and Astragalus mongholicus (Bge.) Hsiao. These plants, collectively known as Huangqi, have been a cornerstone of Traditional Chinese Medicine (TCM) for over two millennia, revered for their "Qi-tonifying" properties.[1] In TCM theory, Huangqi is used to strengthen the spleen and lung meridians, exhibiting a warm nature and sweet flavor.[1] Modern pharmacological research has identified saponins, alongside polysaccharides and flavonoids, as the principal bioactive constituents responsible for the therapeutic effects of Astragalus.[2][3][4] This technical guide provides an in-depth analysis of this compound, summarizing its chemical properties, role in TCM, and known pharmacological activities. It details experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes associated signaling pathways to support further research and drug development endeavors. While much of the detailed mechanistic research has focused on the structurally similar and highly abundant Astragaloside IV, this document consolidates the available information on this compound and uses data from related astragalosides to provide a comprehensive overview.

Introduction to this compound in Traditional Chinese Medicine

Astragalus membranaceus, the primary source of this compound, is a vital herb in TCM, first cataloged in the classical text Shennong's Classic of Materia Medica.[1] It is traditionally prescribed to treat a wide array of conditions, including general weakness, chronic illnesses, and to enhance the body's vital energy, or "Qi".[5] The herb is known for its immunomodulatory, anti-inflammatory, antioxidant, and anti-aging properties.[2][3][6] this compound, as one of the key saponins, contributes to this broad spectrum of bioactivities.[7][8]

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid saponin with a complex chemical structure. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C45H74O16 | [9] |

| Molecular Weight | 871.1 g/mol | [9] |

| IUPAC Name | [(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate | [9] |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in Methanol and Pyridine | |

| Melting Point | 246-250°C |

Pharmacological Activities and Mechanisms of Action

The saponins of Astragalus, including this compound, exhibit a wide range of pharmacological effects. While much of the in-depth research has been conducted on the more abundant Astragaloside IV, the activities are generally considered to be shared among the class. The primary reported activities include anti-inflammatory, immunomodulatory, neuroprotective, and anti-cancer effects.

Anti-Inflammatory Effects

Astragalosides have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[10][11] The primary mechanism for this is believed to be the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[12][13]

A comparative study on astragalosides I-IV in alveolar macrophages stimulated by influenza A virus revealed that while all showed some anti-inflammatory activity, Astragaloside IV was the most potent in reducing pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and increasing anti-inflammatory cytokines (IL-4 and IL-10).[14]

Quantitative Data: Anti-Inflammatory Effects of Astragalosides on Alveolar Macrophages

| Compound | Concentration | Effect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Effect on Anti-inflammatory Cytokines (IL-4, IL-10) | Source |

| This compound | Not specified | Reduction | Increase | [14] |

| Astragaloside II | Not specified | Reduction | Increase | [14] |

| Astragaloside III | Not specified | Reduction | Increase | [14] |

| Astragaloside IV | Not specified | Significant Reduction (Most Potent) | Significant Increase | [14] |

Note: The study qualitatively describes the effects without providing specific percentage inhibition or IC50 values for this compound.

Immunomodulatory Effects

In TCM, Huangqi is renowned for its ability to bolster the immune system. Astragalosides have been shown to enhance both humoral and cellular immune responses.[4] For instance, Astragaloside IV has been found to increase T and B lymphocyte proliferation.[15] This immunomodulatory action is crucial for its therapeutic applications in immunocompromised states and for its use as an adjuvant in therapies.[10]

Neuroprotective Effects

Astragalosides, particularly Astragaloside IV, have shown promise in protecting neuronal cells from various insults, including oxidative stress and endoplasmic reticulum stress.[9][16] The neuroprotective mechanisms are often attributed to their antioxidant, anti-apoptotic, and anti-inflammatory properties.[9] Studies on PC12 cells, a common model for neuronal cells, have demonstrated the protective effects of Astragalus components against H2O2-induced oxidative damage.[5]

Anti-Cancer Effects

Emerging evidence suggests that astragalosides possess anti-cancer properties. They can inhibit the proliferation, migration, and invasion of various cancer cells, including cervical and liver cancer cell lines.[17][18] The mechanisms are multifaceted and include the induction of apoptosis and autophagy, as well as the modulation of key signaling pathways involved in tumorigenesis.[17][19]

Quantitative Data: In Vitro Cytotoxicity of a Related Compound (Avarol) on Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | Source |

| HeLa | Human Cervical Adenocarcinoma | 10.22 ± 0.28 | [20][21] |

| LS174 | Human Colon Adenocarcinoma | >10.22 | [20] |

| A549 | Human Non-Small-Cell Lung Carcinoma | >10.22 | [20] |

| MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41 | [20] |

Note: This data is for Avarol, a compound with reported cytotoxic activity, and is included as a reference for the potential anti-cancer activity of similar natural products. Specific IC50 values for this compound on these cell lines were not available in the searched literature.

Key Signaling Pathways

The pharmacological effects of astragalosides are mediated through the modulation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the most relevant pathways.

NF-κB Signaling Pathway in Inflammation

PI3K/Akt/mTOR Signaling Pathway in Cell Survival and Proliferation

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments related to the pharmacological activities of this compound and related compounds.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods for isolating saponins from Astragalus spp.

-

Preparation of Plant Material: Dried roots of Astragalus membranaceus are pulverized into a fine powder.

-

Extraction: The powdered root material is extracted with an organic solvent, typically methanol or ethanol, using methods such as Soxhlet extraction, maceration, or ultrasonic-assisted extraction to enhance efficiency.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The saponin-rich fraction is subjected to repeated column chromatography. Common stationary phases include silica gel and Diaion HP-20 resin. Elution is performed with a gradient of solvents, for example, a chloroform-methanol-water mixture.

-

Final Purification: Final purification to obtain this compound with high purity is often achieved using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[20][22]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR).

Quantitative Analysis by HPLC-UV

This protocol is adapted from a method for the simultaneous determination of astragalosides.[2][23]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A Phenyl-hexyl column (e.g., 4.6 × 150 mm, 5 µm) is suitable for separation.[2]

-

Mobile Phase: A gradient elution using acetonitrile and water is employed. The specific gradient profile needs to be optimized for baseline separation of all compounds of interest.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[2]

-

Detection: The UV detector is set to a wavelength of 230 nm for the detection of astragalosides.[2]

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: The extracted and partially purified sample is dissolved in methanol, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This is a standard protocol to assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve.

-

Cell Viability Assay (MTT): To ensure that the observed inhibition of NO is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel on the remaining cells in the plate.[7]

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the expression and phosphorylation of proteins in signaling pathways like NF-κB and PI3K/Akt.[3][13]

-

Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulus (e.g., LPS, growth factor) for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size on a sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin).

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to a loading control like β-actin.

Conclusion and Future Directions

This compound, a key saponin from the revered TCM herb Astragalus membranaceus, is an important contributor to the plant's diverse pharmacological profile. While research has established its anti-inflammatory, immunomodulatory, and potential neuroprotective and anti-cancer activities, there is a clear need for further investigation specifically focused on this molecule. Much of the detailed quantitative and mechanistic data is currently available for the more extensively studied Astragaloside IV.

Future research should prioritize:

-

Quantitative Pharmacological Studies: Determining the specific IC50 and EC50 values of this compound in various in vitro and in vivo models to better understand its potency.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

-

Clinical Trials: Well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of purified this compound in human subjects.